An In-depth Technical Guide to Cy5.5 Carboxylic Acid for Advanced Research Applications
An In-depth Technical Guide to Cy5.5 Carboxylic Acid for Advanced Research Applications
Introduction: The Significance of Near-Infrared (NIR) Fluorophores in Modern Research
In the landscape of biomedical research and drug development, the ability to visualize and track biological processes in real-time and in vivo is paramount. Cyanine dyes, a class of synthetic polymethine dyes, have emerged as indispensable tools for this purpose.[1] Among these, Cy5.5, a near-infrared (NIR) fluorescent dye, offers distinct advantages. Its emission in the NIR spectrum (typically ~690-710 nm) minimizes interference from biological autofluorescence and allows for deeper tissue penetration, making it exceptionally well-suited for in vivo imaging studies.[2] This guide provides a comprehensive technical overview of Cy5.5 in its carboxylic acid form, a foundational molecule for the development of targeted imaging agents and bioconjugates.
It is important to clarify the nomenclature used in the topic, "Cy5.5 Carboxylic acid (methyl)". The predominant and commercially available form is Cy5.5 carboxylic acid . The "(methyl)" designation is not standard for this reagent. It could potentially refer to a methyl ester derivative of the carboxylic acid. A methyl ester is chemically distinct, with the terminal carboxylic acid group (-COOH) being converted to a methyl ester (-COOCH₃). This ester form would be similarly unreactive to amine groups and would require chemical hydrolysis back to the carboxylic acid before it could be activated for conjugation. This guide will focus on the well-characterized and widely used Cy5.5 carboxylic acid.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical probe is a thorough understanding of its structure and properties. Cy5.5 is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain.[1] The extended conjugated system of this chain is responsible for the dye's characteristic absorption and fluorescence properties.
The "carboxylic acid" functional group on Cy5.5 provides a crucial handle for covalent attachment to other molecules, following a chemical activation step. This unactivated form is often used as a control in experiments.[1][2][3]
Chemical Structure and Identification
The precise structure of Cy5.5 carboxylic acid is depicted below:
IUPAC Name: 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride[4]
Chemical Structure: (A representative chemical structure image would be placed here in a formal whitepaper. For this format, the IUPAC name and SMILES string define the structure.)
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Cy5.5 carboxylic acid. It is important to note the variation in reported molecular weights, which typically arises from whether the compound is in its chloride salt form or as an inner salt (zwitterion).
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [2][4] |
| Molecular Weight | 619.2 g/mol | [4] |
| 619.3 g/mol | [2] | |
| 582.79 g/mol (as inner salt) | [1] | |
| CAS Number | 1449612-07-0 (inner salt) | [1][3] |
| Canonical SMILES | CC1(C(=C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | [4] |
| Appearance | Dark blue powder/solid | [3] |
| Solubility | Good solubility in organic solvents (DMSO, DMF); limited aqueous solubility. | [1][2] |
Section 2: Spectroscopic Properties
The utility of a fluorophore is defined by its interaction with light. The key spectral characteristics of Cy5.5 make it an excellent choice for applications requiring high sensitivity in the NIR window.
| Spectral Property | Value | Source(s) |
| Excitation Maximum (λ_abs) | ~673-675 nm | [2][5] |
| Emission Maximum (λ_em) | ~694-707 nm | [2][5] |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹ | [2][5] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [2] |
These properties indicate that Cy5.5 can be efficiently excited by common laser lines (e.g., 670 nm) and that its emission is sufficiently Stokes-shifted to allow for effective detection with minimal spectral overlap.
Section 3: Chemical Reactivity and Bioconjugation Strategy
A frequent objective for researchers using Cy5.5 carboxylic acid is to covalently attach it to a biomolecule of interest, such as an antibody, peptide, or oligonucleotide, to create a targeted fluorescent probe.
The Role of the Carboxylic Acid Group
The carboxylic acid moiety is itself unreactive towards the primary amines (e.g., the ε-amino group of lysine residues) found on proteins under standard physiological conditions.[2][3] This is a critical point of experimental design; simply mixing Cy5.5 carboxylic acid with a protein will not result in a stable conjugate. The carboxylic acid must first be chemically "activated" to transform it into a more reactive species.
Activation to an Amine-Reactive NHS Ester
The most common and robust method for activating a carboxylic acid for bioconjugation is to convert it into an N-hydroxysuccinimidyl (NHS) ester.[5] This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS).[6]
The reaction proceeds in two main steps:
-
O-acylisourea formation: The EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation: This intermediate rapidly reacts with NHS to form the more stable, yet still highly amine-reactive, NHS ester. The NHS ester can then be directly reacted with the primary amines on the target biomolecule.
Experimental Workflow: From Carboxylic Acid to Bioconjugate
The following diagram and protocol outline the validated workflow for labeling a protein with Cy5.5 carboxylic acid.
Caption: Workflow for protein labeling using Cy5.5 carboxylic acid.
Detailed Protocol for Protein Labeling
This protocol provides a general framework. The optimal molar ratios of dye to protein should be determined empirically for each specific application.
Materials:
-
Cy5.5 carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Cy5.5 carboxylic acid in anhydrous DMSO to a known concentration (e.g., 10 mg/mL).
-
Prepare a fresh solution of EDC and NHS in anhydrous DMSO. A common approach is to use a molar excess (e.g., 1.2 equivalents of each relative to the dye).
-
-
Activation of Cy5.5 Carboxylic Acid:
-
Preparation of Protein:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 2-10 mg/mL. The slightly alkaline pH is essential to ensure that the lysine side-chain amino groups are deprotonated and thus nucleophilic.[7]
-
-
Conjugation Reaction:
-
Slowly add the freshly prepared Cy5.5-NHS ester solution to the stirring protein solution.
-
The molar ratio of dye to protein is a critical parameter. A starting point is often a 10:1 molar excess of the dye.[8]
-
Allow the reaction to proceed for 1-2 hours at room temperature with continuous, gentle stirring.[8]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., a desalting column).[8]
-
The first colored fraction to elute will be the high-molecular-weight protein-dye conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Section 4: Applications and Advantages in Research
The primary application of Cy5.5-labeled biomolecules is in fluorescence imaging, particularly in vivo studies.[3]
-
Deep Tissue Imaging: The NIR emission of Cy5.5 allows for greater penetration through biological tissues compared to visible-light fluorophores.[3]
-
High Signal-to-Noise: Biological tissues exhibit minimal autofluorescence in the NIR range, leading to a higher signal-to-noise ratio and enhanced sensitivity.
-
Targeted Drug Delivery: By conjugating Cy5.5 to therapeutic agents or targeting ligands, researchers can visualize drug distribution and accumulation in specific tissues or cells.[3]
-
Diagnostic Probes: Cy5.5-labeled probes are used in diagnostic assays and imaging to detect specific biomarkers associated with diseases.[3]
Section 5: Storage and Handling
Proper storage is crucial to maintain the integrity of the fluorophore.
-
Storage Conditions: Cy5.5 carboxylic acid powder should be stored at -20°C, protected from light and moisture.[2][3]
-
Solution Stability: It is recommended to prepare stock solutions in anhydrous DMSO fresh before use. While solutions can be stored at -20°C for short periods, the carboxylic acid is more stable than the activated NHS ester form.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138112605, Cy5.5-cooh. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74408808, Sulfo-Cyanine5 carboxylic acid. Retrieved from [Link]
-
Jung, S. H., et al. (2012). Synthesis of the methyl Cy5 dye and its NHS ester. ResearchGate. Retrieved from [Link]
-
Nani, R. R., et al. (2016). Cyanine Photocages Enable the Near-IR Light Activation of Antibody-Drug Conjugates. ACS Chemical Biology, 11(5), 1372-1378. Retrieved from [Link]
-
Peng, X., et al. (2008). Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation. Bioconjugate Chemistry, 19(12), 2357-2368. Retrieved from [Link]
-
Al-Ahmady, Z. S., et al. (2019). Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging. RSC Advances, 9(1), 22-30. Retrieved from [Link]
-
Gorka, A. P., et al. (2018). Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting. Bioconjugate Chemistry, 29(9), 3043-3049. Retrieved from [Link]
-
Wolf, J., et al. (2024). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
Sources
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